Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate
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Description
Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate is a chemical compound with the molecular formula C14H13NO4 . It has a molecular weight of 259.26 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C14H13NO4 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Scientific Research Applications
Organic Synthesis and Catalysis
Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate-related compounds have been utilized in organic synthesis, particularly in the development of renewable resources and catalysis. One study highlighted the use of silica molecular sieves containing framework Lewis acid centers as catalysts in the Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans for the production of biobased terephthalic acid precursors, demonstrating the potential of these compounds in the synthesis of renewable PET (Pacheco et al., 2015)(Pacheco et al., 2015).
Antibacterial and Antioxidant Activities
Research into the antibacterial and antioxidant properties of this compound derivatives has shown promising results. A study synthesizing acylhydrazone compounds and evaluating them for their antibacterial, antiurease, and antioxidant activities found that the synthesized compounds exhibited effective antiurease and antioxidant activities (Sokmen et al., 2014)(Sokmen et al., 2014).
Polymer Science
The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, using Candida antarctica Lipase B, led to the synthesis of novel biobased furan polyesters. This work indicates the potential of furan derivatives in the creation of new materials with desirable properties (Jiang et al., 2014)(Jiang et al., 2014).
Anticancer and Antiangiogenic Activities
Novel 3-arylaminobenzofuran derivatives have been studied for their anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. These compounds have shown potent in vitro and in vivo antiproliferative activity against cancer cells, indicating their potential as anticancer agents (Romagnoli et al., 2015)(Romagnoli et al., 2015).
Properties
IUPAC Name |
ethyl 4-(furan-2-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMSCBYSKMQSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200855 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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